6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Description
Properties
IUPAC Name |
2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c11-7-9-8-6-4-2-1-3-5-10(6)7/h1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDDLHSHLGVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=S)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395908 | |
| Record name | 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13805-41-9 | |
| Record name | 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation with Thiosemicarbazides
The most efficient route involves cyclocondensation between 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (3) and thiosemicarbazide derivatives. This method directly incorporates the thiol group during triazole ring closure:
Procedure :
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Preparation of 7-Methoxy-3,4,5,6-Tetrahydro-2H-Azepine (3) :
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Synthesis of Thiosemicarbazide Intermediate :
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Cyclocondensation :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the azepine’s methoxy group by the thiosemicarbazide’s terminal amine, followed by intramolecular cyclization to form the triazole ring. The thiol group originates from the thiocarbonyl moiety in the thiosemicarbazide.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
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Piperidine (5 mol%) : Enhances condensation kinetics in ethanol-based systems.
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Molecular Sieves (4Å) : Improves yields by absorbing water in toluene reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–75 | >98 | High |
| Post-Synthesis | 60–65 | 95–97 | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; reactions may require the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The compound features a triazoloazepine framework, characterized by the following molecular formula:
- Molecular Formula : CHNS
- Molecular Weight : 246.35 g/mol
Medicinal Chemistry
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol has been studied for its potential as a pharmacological agent. Its derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of this compound demonstrate significant antibacterial and antifungal properties. For instance, a derivative was shown to inhibit the growth of various pathogenic bacteria in vitro.
- Anticancer Properties : Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. A notable study reported that specific analogs could effectively reduce cell viability in breast cancer cells through mitochondrial pathway activation.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound derivatives against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
Material Science
The compound's unique structure allows it to be utilized in the development of new materials:
- Polymer Chemistry : It can act as a monomer or crosslinking agent in polymer synthesis. Its thiol group facilitates thiol-ene reactions, which are valuable in creating robust polymer networks.
- Nanotechnology : Some studies have explored its use in synthesizing nanoparticles with enhanced properties for drug delivery systems.
Biological Studies
Beyond medicinal applications, this compound is also used in biological research:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases.
Case Study: Enzyme Inhibition
A recent paper published in Biochemical Pharmacology demonstrated that this compound could inhibit serine proteases with an IC50 value of 25 µM. The study provided detailed kinetic analyses and suggested potential therapeutic applications in diseases where these enzymes play a critical role.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide Hydrochloride
- Molecular Formula : C₇H₁₂ClN₅O
- Key Features: Replaces the azepine ring with a diazepine (seven-membered ring with two nitrogen atoms), introducing additional conformational flexibility.
- Activity: Noted for its role in central nervous system (CNS) drug development, though specific biological data are less documented .
Triazolo-Thiadiazole Hybrids
- Example : 6-Substituted-(3-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)
- Key Features : Replaces the azepine ring with a thiadiazole moiety, altering electronic properties and bioavailability.
- Activity : These compounds inhibit heparanase, reducing tumor metastasis .
Derivatives with Substituent Variations
Methyl Carboxylate Derivative
Acrylonitrile Derivatives
Quaternary Ammonium Salts
- Example: 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide
- Synthesis : Alkylation of the triazoloazepine core with phenacyl bromides.
- Activity : MIC values of 10.3–123.5 µg/mL against ammonifying bacteria and C. albicans, surpassing cefixime in some cases .
Key Comparative Data
Table 1: Structural and Pharmacological Comparison
Biological Activity
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological properties based on recent research findings.
- Chemical Name : this compound
- Molecular Formula : C₈H₁₁N₃S
- Molecular Weight : 185.26 g/mol
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. For instance:
- A study reported that certain derivatives exhibited selective inhibition of COX-2 , a key enzyme in the inflammatory process. These compounds showed anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ketorolac in various animal models .
- In vivo tests demonstrated that some derivatives achieved up to 95.5% inhibition of writhing in acetic acid-induced models compared to 85.9% for ketorolac .
Analgesic Activity
The analgesic potential of these compounds has also been explored:
- The analgesic activity was evaluated using the acetic acid-induced writhing test , where compounds derived from 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine were administered at doses of 25 mg/kg. Results indicated significant pain relief compared to control groups .
Synthesis and Characterization
The synthesis of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives typically involves several key steps:
- Starting Materials : The synthesis often begins with hydrazines and carbonyl compounds.
- Cyclization : The formation of the triazole ring is achieved through cyclization reactions under acidic or basic conditions.
- Characterization Techniques : Products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.
Case Studies
Pharmacological Insights
The pharmacological profile of these compounds suggests a multifaceted mechanism of action:
Q & A
Q. What are the standard synthesis protocols for 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol and its derivatives?
The synthesis involves two primary stages:
- Stage I : Synthesis of 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazide under reflux in ethyl acetate .
- Stage II : Alkylation of the triazole nitrogen using phenacyl bromides to form quaternary salts (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides). Cyclization with 10% NaOH yields aryl-substituted triazacyclopenta[cd]azulen derivatives . Key reagents: Ethyl acetate, phenacyl bromides, NaOH. Yields range from 79% to 90% depending on substituents .
Q. What is the antimicrobial spectrum of this compound, and what are the reported MIC values?
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MRSA) and fungi (e.g., C. albicans), with MIC values ranging from 6.2 to 25.0 µg/mL for sensitive strains. Gram-negative bacteria (e.g., E. coli, P. aeruginosa) show reduced susceptibility, requiring higher concentrations (≥50 µg/mL) . Table 1 : Select MIC Values
| Strain | MIC Range (µg/mL) | Reference Derivative |
|---|---|---|
| S. aureus (MRSA) | 6.2–12.5 | 5fa |
| C. albicans | 12.5–25.0 | 6ab |
| E. coli | ≥50.0 | 5dc |
Q. Which characterization techniques are critical for verifying the structure of synthesized derivatives?
- 1H NMR : Confirms alkylation sites and cyclization (e.g., δ 1.76–1.91 ppm for CH₂ groups in azepine ring) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., %N ≈11.4 for quaternary salts) .
- HPLC : Determines purity (>95% for active derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substituents) influence antimicrobial efficacy?
- Electron-withdrawing groups (e.g., 4-bromophenyl) enhance activity against C. albicans (MIC = 12.5 µg/mL) by increasing electrophilicity .
- Methoxy groups (e.g., 4-methoxyphenyl) improve Gram-positive activity, likely via enhanced membrane penetration .
- Quaternary nitrogen in cyclized derivatives (e.g., triazacyclopenta[cd]azulen) broadens spectrum by enabling interactions with fungal lanosterol 14α-demethylase .
Q. What hypotheses exist regarding the mechanism of action against microbial targets?
While not fully elucidated, the compound shares structural motifs with Linezolid (protein synthesis inhibitor) and Fluconazole (lanosterol demethylase inhibitor). Proposed mechanisms include:
Q. Why are Gram-negative bacteria less susceptible to these compounds?
Gram-negative outer membranes limit permeability. Derivatives with bulky aryl groups (e.g., 4-chlorophenyl) show slightly improved activity against A. baumannii (MIC = 50 µg/mL), suggesting efflux pump evasion or modified porin interactions .
Q. How can MIC assays be optimized for this compound in resistant strains?
Q. What role does this compound play in mitigating microbiologically influenced corrosion (MIC)?
At 10.3–123.5 µg/mL , it inhibits ammonifying bacteria (e.g., Bacillus simplex, Streptomyces gardneri) in soil ferrospheres, reducing biofilm formation and anaerobic corrosion .
Q. How does its efficacy compare to reference antibiotics like Linezolid or Fluconazole?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
